molecular formula C16H19N5O3 B2657248 N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034230-88-9

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2657248
CAS No.: 2034230-88-9
M. Wt: 329.36
InChI Key: YASPWTMYLHQQOM-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of isoxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halogenated precursor.

    Piperidine Ring Formation: The piperidine ring is formed through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalyl chloride and the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:

    Isoxazole Derivatives: Compounds containing the isoxazole ring, which may have similar biological activities but differ in their specific targets and potency.

    Pyridine Derivatives: Compounds with a pyridine ring, which are widely used in medicinal chemistry for their diverse pharmacological properties.

    Piperidine Derivatives: Compounds featuring the piperidine ring, known for their applications in drug development and as intermediates in organic synthesis.

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-15(16(23)19-14-5-10-24-20-14)18-11-12-3-8-21(9-4-12)13-1-6-17-7-2-13/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASPWTMYLHQQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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